

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-Hydroxychloroquine Sulfate

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Compound of Interest		
Compound Name:	(R)-Hydroxychloroquine	
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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of Hydroxychloroquine (HCQ) sulfate, with a focus on the (R)-enantiomer where specified in the literature. Hydroxychloroquine, a 4-aminoquinoline derivative, is widely used as an antimalarial and for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Its efficacy and pharmacokinetic profile are intrinsically linked to its physicochemical characteristics. This document collates essential data on its chemical structure, solubility, thermal properties, spectroscopic profile, and crystalline structure. Detailed experimental protocols for key analytical techniques are provided, alongside visualizations of its mechanism of action and characterization workflows to support further research and development.

Chemical and Physical Properties

(R)-Hydroxychloroquine sulfate is the sulfate salt of the R-enantiomer of hydroxychloroquine. However, much of the publicly available data pertains to the racemic mixture, which is the form used in the commercially available drug Plaquenil®. The properties of the sulfate salt are critical for its formulation and bioavailability. It is a white or nearly white, odorless, crystalline powder with a bitter taste.[1][2]

Table 1: General Physicochemical and Identification Properties of Hydroxychloroguine Sulfate



Property	Value	References
IUPAC Name	2-[[4-[(7-chloroquinolin-4- yl)amino]pentyl- ethylamino]ethanol;sulfuric acid	[3]
Synonyms	HCQ sulfate, Plaquenil, Ercoquin	[4]
CAS Number	747-36-4	[4][5]
Molecular Formula	C18H26CIN3O · H2SO4	[1][4]
Molecular Weight	433.95 g/mol	[1][4]
Appearance	White or practically white crystalline powder	[1]
Melting Point	Exists in two forms: ~198°C and ~240°C	[2]
рКа	8.3 and 9.7 (for the two basic nitrogen atoms)	[6][7]
pH (aqueous soln.)	Approximately 4.5	[2]

Solubility Profile

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. Hydroxychloroquine sulfate is characterized as being freely soluble in water, which facilitates its oral administration and absorption.[1][2] Its solubility in other media is variable.

Table 2: Solubility Data for Hydroxychloroquine Sulfate



Solvent	Solubility	Conditions	References
Water	Freely soluble	-	[1][2]
Water	100 mg/mL (230.44 mM)	With ultrasonic assistance	[8]
Water	40 mg/mL	-	[9]
PBS (Phosphate- Buffered Saline)	~5 mg/mL	pH 7.2	[5]
Ethanol	Sparingly soluble / Practically insoluble	-	[1][2][5]
DMSO	Sparingly soluble	-	[5]
Dimethylformamide (DMF)	Sparingly soluble	-	[5]
Chloroform	Practically insoluble	-	[1][2]
Ether	Practically insoluble	-	[1][2]
Supercritical CO ₂	0.0304×10^{-4} to 0.5515×10^{-4} (mole fraction)	308-338 K, 12-27 MPa	[10][11]

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic analyses are fundamental for confirming the identity, structure, and purity of a drug substance.

Spectroscopic Profile

Various spectroscopic techniques are used to elucidate the molecular structure of hydroxychloroquine sulfate.

Table 3: Spectroscopic Data for Hydroxychloroquine Sulfate



Technique	Data (Peak Maxima)	References
UV/Vis (λmax)	221, 236, 256, 329, 343 nm	[5]
FT-IR (cm ⁻¹)	1660.23, 1444.54, 1138.21, 2360.22	[12]
¹H NMR	Spectrum available	[13]
¹³ C NMR	Spectrum available	[14]

Crystallographic Data

Hydroxychloroquine sulfate can exist in different crystalline forms, or polymorphs. While data for the specific (R)-enantiomer is limited, a patent for the (S)-(+)-hydroxychloroquine sulfate enantiomer details several distinct crystalline forms, highlighting the potential for polymorphism. Powder X-ray Diffraction (PXRD) is the primary technique for identifying these forms.

Table 4: PXRD Data for Crystalline Forms of (S)-(+)-Hydroxychloroquine Sulfate

Crystal Form	Characteristic Diffraction Peaks (2θ angles ± 0.1°)	References
Туре А	12.3, 13.1, 17.9, 22.8, 23.4, 25.1, 26.3	[15][16]
Туре В	12.8, 14.5, 16.7, 17.6, 20.2, 21.4, 23.8, 25.7, 26.0	[15][16]

Key Experimental Protocols

The determination of the physicochemical properties listed above relies on standardized experimental methodologies.

Solubility Determination in Supercritical CO2

A static method is employed to measure the equilibrium solubility.

Apparatus: A high-pressure equilibrium cell equipped with a UV-vis spectrophotometer.



- Procedure: An excess amount of Hydroxychloroquine Sulfate is placed in the equilibrium cell.
 The cell is then pressurized with CO₂ to the desired pressure and heated to the target temperature.
- Equilibration: The system is allowed to equilibrate with continuous stirring until the concentration of the dissolved drug, measured by the UV-vis spectrophotometer, remains constant.
- Analysis: The concentration at equilibrium is recorded as the solubility under the specified conditions. This process is repeated across a range of temperatures and pressures.[11]

FT-IR Spectroscopy for Quantification

Attenuated Total Reflectance (ATR) FT-IR spectroscopy offers a rapid, non-destructive method for analysis.

- Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., with a ZnSe crystal).
- Sample Preparation: A known quantity of the Hydroxychloroquine Sulfate standard is placed directly onto the ATR crystal.
- Data Acquisition: The sample is scanned over a spectral range, typically 4000-600 cm⁻¹, with a specified resolution (e.g., 2 cm⁻¹). A background spectrum is collected and subtracted.
- Analysis: The resulting spectrum is analyzed for characteristic peaks. For quantitative
 analysis, a calibration curve is constructed by plotting the area or intensity of a characteristic
 peak against the concentration of standard solutions.[12][17]

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline nature of the material.

- Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
- Instrumentation: A powder X-ray diffractometer with, for example, a Cu Kα radiation source.

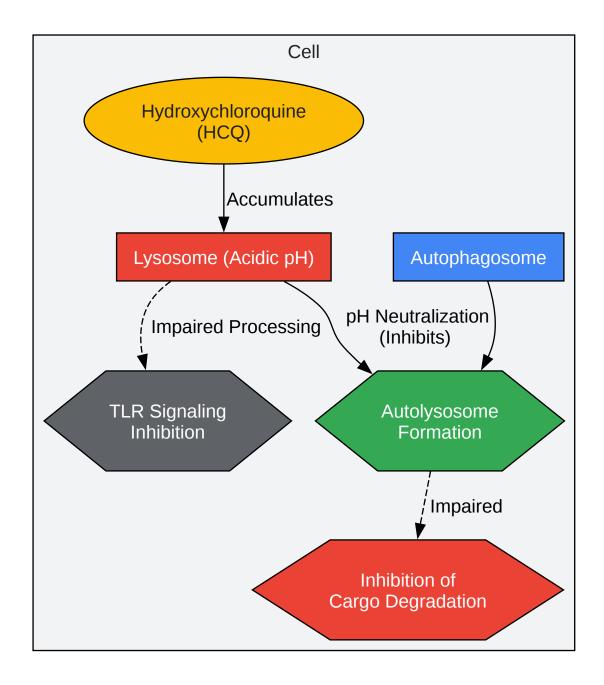


- Data Collection: The sample is scanned over a range of 2θ angles (e.g., from 4° to 40°).
- Analysis: The resulting diffractogram shows peaks at specific 2θ angles, which are characteristic of a particular crystal lattice structure. These peak positions are used to identify the crystalline form.[15]

Visualizations: Mechanism and Workflow Mechanism of Action: Autophagy Inhibition

Hydroxychloroquine is a weak base that accumulates in acidic intracellular compartments, primarily lysosomes. By increasing the pH of these organelles, it inhibits lysosomal enzymes and disrupts key cellular processes, including autophagy, which is crucial for cellular homeostasis and immune signaling.





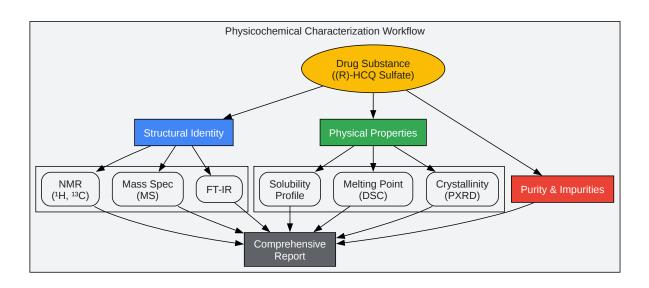
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Caption: Mechanism of Hydroxychloroquine action via lysosomal pH increase.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive characterization of a drug substance like **(R)-Hydroxychloroquine** sulfate.





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Caption: Workflow for the physicochemical analysis of (R)-HCQ Sulfate. Caption: Workflow for the physicochemical analysis of (R)-HCQ Sulfate.

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